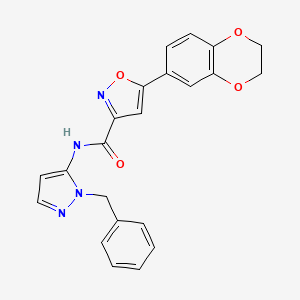![molecular formula C22H22ClN5O4S B11313318 N-{2-[3-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]phenyl}-2-methylpropanamide](/img/structure/B11313318.png)
N-{2-[3-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]phenyl}-2-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-[3-({2-[(5-氯-2-甲氧基苯基)氨基]-2-氧代乙基}硫代)-5-氧代-4,5-二氢-1,2,4-三嗪-6-基]苯基}-2-甲基丙酰胺是一种复杂的化合物,在化学、生物学和医药等领域具有潜在的应用。该化合物结构独特,包括三嗪环、硫代基团和氯甲氧基苯基部分,使其成为科学研究的有趣对象。
准备方法
合成路线和反应条件
N-{2-[3-({2-[(5-氯-2-甲氧基苯基)氨基]-2-氧代乙基}硫代)-5-氧代-4,5-二氢-1,2,4-三嗪-6-基]苯基}-2-甲基丙酰胺的合成涉及多个步骤,包括三嗪环的形成、硫代基团的引入和氯甲氧基苯基部分的连接。这些反应中常用的试剂包括各种胺类、醛类和含硫化合物。反应条件通常涉及控制温度和使用催化剂以促进目标产物的形成。
工业生产方法
该化合物的工业生产可能涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。连续流动反应器和自动化合成系统等技术可用于简化生产过程并降低成本。
化学反应分析
反应类型
N-{2-[3-({2-[(5-氯-2-甲氧基苯基)氨基]-2-氧代乙基}硫代)-5-氧代-4,5-二氢-1,2,4-三嗪-6-基]苯基}-2-甲基丙酰胺可以发生各种化学反应,包括:
氧化: 硫代基团可以氧化形成亚砜或砜。
还原: 硝基可以还原为胺。
取代: 氯原子可以被其他亲核试剂取代。
常用试剂和条件
这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及胺类或硫醇类等亲核试剂。反应条件通常涉及特定的温度、溶剂和催化剂,以实现所需的转化。
主要产物
这些反应形成的主要产物取决于所用试剂和条件。例如,硫代基团的氧化可以生成亚砜或砜,而氯原子的取代可以生成各种取代衍生物。
科学研究应用
N-{2-[3-({2-[(5-氯-2-甲氧基苯基)氨基]-2-氧代乙基}硫代)-5-氧代-4,5-二氢-1,2,4-三嗪-6-基]苯基}-2-甲基丙酰胺具有广泛的科学研究应用,包括:
化学: 用作合成更复杂分子的构建模块。
生物学: 研究其作为生化探针或抑制剂的潜力。
医药: 探索其在治疗各种疾病方面的治疗潜力。
工业: 用于开发新材料或化学工艺。
作用机制
N-{2-[3-({2-[(5-氯-2-甲氧基苯基)氨基]-2-氧代乙基}硫代)-5-氧代-4,5-二氢-1,2,4-三嗪-6-基]苯基}-2-甲基丙酰胺的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可能与酶或受体结合,调节其活性,并导致各种生物效应。涉及的具体分子靶标和途径取决于具体的应用和使用环境。
相似化合物的比较
N-{2-[3-({2-[(5-氯-2-甲氧基苯基)氨基]-2-氧代乙基}硫代)-5-氧代-4,5-二氢-1,2,4-三嗪-6-基]苯基}-2-甲基丙酰胺可以与其他类似化合物进行比较,例如:
三嗪衍生物: 这些化合物具有三嗪环结构,可能具有类似的化学性质和应用。
含硫代基团的化合物: 这些化合物具有硫代基团,可能发生类似的化学反应。
氯甲氧基苯基衍生物: 这些化合物包含氯甲氧基苯基部分,可能表现出类似的生物活性。
属性
分子式 |
C22H22ClN5O4S |
|---|---|
分子量 |
488.0 g/mol |
IUPAC 名称 |
N-[2-[3-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanyl-5-oxo-4H-1,2,4-triazin-6-yl]phenyl]-2-methylpropanamide |
InChI |
InChI=1S/C22H22ClN5O4S/c1-12(2)20(30)25-15-7-5-4-6-14(15)19-21(31)26-22(28-27-19)33-11-18(29)24-16-10-13(23)8-9-17(16)32-3/h4-10,12H,11H2,1-3H3,(H,24,29)(H,25,30)(H,26,28,31) |
InChI 键 |
MWLVRXVPSKCQLL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(=O)NC1=CC=CC=C1C2=NN=C(NC2=O)SCC(=O)NC3=C(C=CC(=C3)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4-Phenylpiperazin-1-yl)[1-(3-propoxyquinoxalin-2-yl)piperidin-3-yl]methanone](/img/structure/B11313236.png)
![N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11313237.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11313251.png)
![N-(3,5-dimethylphenyl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide](/img/structure/B11313259.png)
![2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B11313262.png)
![N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}pentanamide](/img/structure/B11313274.png)
![5-[(4-Benzylpiperidin-1-yl)sulfonyl]-6-methylpyrimidine-2,4-diol](/img/structure/B11313281.png)
![4-ethoxy-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]benzamide](/img/structure/B11313294.png)
![N-[4-(acetylamino)phenyl]-3-(4-fluorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide](/img/structure/B11313305.png)
![2-(2-ethyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B11313306.png)



![N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11313336.png)
